

N-Acetyl-N-methyl-D-leucine chemical structure and IUPAC name

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Compound of Interest

Compound Name: N-Acetyl-N-methyl-D-leucine

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An In-depth Technical Guide to N-Acetyl-D-leucine

An Important Note on the Chemical Name: The topic specified is "N-Acetyl-N-methyl-D-leucine." However, a thorough review of scientific literature and chemical databases indicates that this compound is not commonly described. The widely studied and relevant compound is N-Acetyl-D-leucine. This guide will focus on N-Acetyl-D-leucine and its enantiomer, N-Acetyl-L-leucine, assuming a likely error in the initial query.

Introduction

N-Acetyl-D-leucine is the N-acetylated derivative of the D-enantiomer of the essential amino acid leucine.[1] While its counterpart, N-Acetyl-L-leucine, has been more extensively studied for its therapeutic potential, particularly in neurological disorders, N-Acetyl-D-leucine is also a subject of scientific interest.[2] The acetylation of leucine significantly alters its biochemical properties, including its mechanism of cellular uptake, which is a key aspect of its pharmacological profile.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of N-Acetyl-D-leucine for researchers, scientists, and professionals in drug development.

Chemical Structure and IUPAC Name

N-Acetyl-D-leucine is a chiral molecule. The acetylation occurs at the amino group of D-leucine.

Chemical Structure:



- IUPAC Name: (2R)-2-acetamido-4-methylpentanoic acid.[1]
- Molecular Formula: C₈H₁₅NO₃.[1]
- Enantiomer: N-Acetyl-L-leucine, with the IUPAC name (2S)-2-acetamido-4-methylpentanoic acid.[4]

Physicochemical Properties

The following table summarizes the key quantitative data for N-Acetyl-D-leucine and its L-enantiomer for comparative purposes.

| Property | N-Acetyl-D-leucine | N-Acetyl-L-leucine |
|-----------------------|--------------------|---|
| Molecular Weight | 173.21 g/mol | 173.21 g/mol [4] |
| CAS Number | 19764-30-8 | 1188-21-2[4] |
| Melting Point | Not specified | 187-190 °C |
| Solubility (in water) | Not specified | 8.1 mg/mL at 25 °C[4] or 0.81 g/100 mL at 20 °C[5] |
| LogP (XLogP3) | 0.5 | 0.5[4] |
| рКа | Not specified | 3.67±0.10 (Predicted)[5] |
| Appearance | Solid | White crystalline powder[5] |

Experimental Protocols: Synthesis of N-Acetyl-DL-leucine

A common method for producing N-acetylated amino acids is through the acylation of the parent amino acid. The following protocol is based on a method for preparing N-acetyl-DL-leucine, which involves the acetylation of L-leucine followed by racemization.[6][7] This process can be adapted to produce the individual enantiomers, although specific chiral synthesis or resolution steps would be required for pure N-Acetyl-D-leucine.

Objective: To synthesize N-acetyl-DL-leucine from L-leucine.



Materials:

- L-leucine
- 2N Sodium Hydroxide (NaOH) solution
- Salicylaldehyde (catalyst for racemization)
- Acetic anhydride (Ac₂O)
- Hydrochloric acid (HCl)
- Activated carbon
- Reaction vessel with heating and cooling capabilities
- Stirring apparatus
- pH meter
- Filtration apparatus (e.g., Buchner funnel)
- Drying oven

Methodology:

- Dissolution and Racemization:
 - Add 100g of L-leucine to 1000 mL of 2N NaOH solution in the reaction vessel.
 - Heat the mixture to dissolve the L-leucine completely.
 - Add 1-2 mL of salicylaldehyde to the solution.
 - Maintain the temperature at 95°C for approximately 3 hours to facilitate racemization. The completion of racemization can be monitored by measuring the optical rotation, which should be zero.[6]
- Acetylation:



- Cool the reaction mixture to 5°C.
- While maintaining the low temperature, slowly add 80 mL of acetic anhydride dropwise to the solution.
- After the addition is complete, continue stirring at 5°C for 30 minutes.
- Decolorization and Precipitation:
 - Heat the solution to 60°C.
 - Add a small amount of activated carbon to decolorize the solution and stir for a short period.
 - Filter the hot solution to remove the activated carbon.
 - Slowly add HCl (e.g., 160-180 mL) to the filtrate to adjust the pH to approximately 2.5-3.0.
 This will cause the N-acetyl-DL-leucine to precipitate out of the solution.[6]
- Isolation and Drying:
 - Cool the mixture to 4°C to maximize crystallization.
 - Collect the precipitate by suction filtration.
 - Wash the collected solid with a small amount of cold water.
 - Dry the product in a drying oven to obtain N-acetyl-DL-leucine.

Signaling Pathways and Mechanisms of Action

A key finding in the study of N-acetyl-leucine is that acetylation fundamentally changes its cellular uptake mechanism compared to its parent amino acid, leucine. This "transporter switching" is crucial to its pharmacological activity.[3][8]

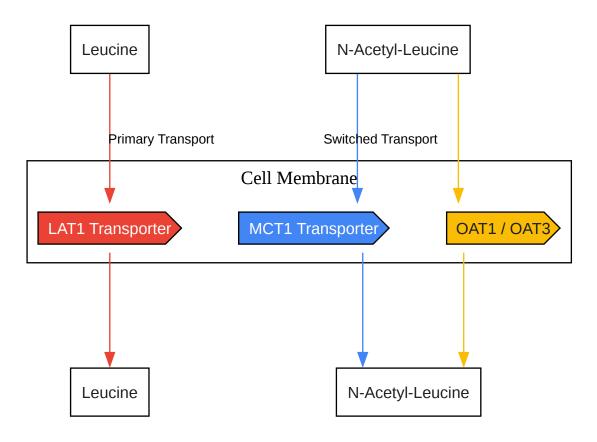
Leucine is primarily transported into cells via the L-type amino acid transporter 1 (LAT1).[3] However, research has shown that N-acetyl-leucine is not a substrate for LAT1.[3][9] Instead, its acetylation allows it to be recognized and transported by different carrier proteins, namely:



- Monocarboxylate Transporter 1 (MCT1)[3]
- Organic Anion Transporter 1 (OAT1)[3]
- Organic Anion Transporter 3 (OAT3)[3]

This switch is significant because MCT1 is ubiquitously expressed and its kinetics are well-suited for the distribution of N-acetyl-leucine.[3] This altered transport mechanism allows N-acetyl-leucine to bypass the normal regulatory pathways for leucine uptake, which may be beneficial in disease states with metabolic dysfunction.[3][10] For instance, in cells with high lactate levels, MCT1 can operate in an exchange mode, facilitating the uptake of N-acetyl-leucine while exporting lactate, which could help restore cellular pH balance.[10]

Below is a diagram illustrating this transporter switching mechanism.



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Caption: Transporter switching mechanism of N-Acetyl-Leucine.



Biological and Therapeutic Relevance

N-acetyl-leucine, particularly the L-enantiomer, is being investigated for various neurological conditions. The racemic mixture (N-acetyl-DL-leucine) has been used for the treatment of vertigo.[10] Clinical studies are exploring its potential for rare neurodegenerative lysosomal storage disorders like Niemann-Pick disease type C.[2] The proposed mechanisms for its therapeutic effects include the modulation of glucose metabolism in the brain, reduction of neuroinflammation, and restoration of neuronal function.[2][10] While N-Acetyl-L-leucine is considered the more active form, the D-enantiomer is also transported into cells via MCT1 and may have its own distinct biological roles or contribute to the overall pharmacokinetic profile of the racemic mixture.[3]

Conclusion

N-Acetyl-D-leucine, and its enantiomer, represent an interesting class of modified amino acids where a simple chemical modification—acetylation—leads to a profound shift in biological transport and pharmacological activity. This "transporter switching" mechanism is a compelling example of how medicinal chemistry can be used to alter the properties of endogenous molecules to develop novel therapeutic agents. For researchers and drug developers, understanding the distinct properties and synthesis of N-Acetyl-D-leucine is essential for exploring its full potential and for the rational design of future drugs targeting these transport pathways.

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